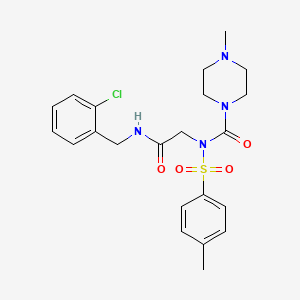
N-(2-((2-氯苄基)氨基)-2-氧代乙基)-4-甲基-N-甲苯磺酰哌嗪-1-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a useful research compound. Its molecular formula is C22H27ClN4O4S and its molecular weight is 478.99. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
- 描述: N-(2-氯苄基)取代的羟肟酸,源自酮克洛马酮的水解,作为1-脱氧-d-木酮糖5-磷酸合酶(DXS)的抑制剂,其IC50值为1.0 μM 。DXS是异戊二烯类生物合成非甲戊酸途径中的关键酶。
- 描述: 在合成的类似物中,含有N-(2-氯-4-硝基苯基)磺酰胺或N-(4-溴苯基)磺酰胺部分的化合物表现出高GK活性(活化倍数分别为2.11和2.07) 。GK在葡萄糖代谢中起着至关重要的作用。
抗菌活性
糖原磷酸化酶激酶(GK)活化
抗菌潜力
生物活性
N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is C21H25ClN4O4S, with a molecular weight of 464.97 g/mol. The compound features a piperazine ring, an amide group, and a tosyl moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to N-(2-((2-chlorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide. For instance, a screening of newly synthesized N-(substituted phenyl)-chloroacetamides demonstrated significant activity against various pathogens, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | 0.5 µg/mL | High |
| N-(3-bromophenyl)-2-chloroacetamide | MRSA | 1.0 µg/mL | Moderate |
| N-(4-fluorophenyl)-2-chloroacetamide | Candida albicans | 2.0 µg/mL | Moderate |
The effectiveness of these compounds is attributed to their chemical structure, particularly the presence of halogenated phenyl rings that enhance lipophilicity, allowing better penetration through bacterial membranes .
Anticancer Potential
In addition to antimicrobial activity, compounds with similar structural features have been investigated for their anticancer properties. Research indicates that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, studies on piperazine-based compounds have shown promising results in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Piperazine Derivatives in Cancer Therapy
A study focused on the synthesis and biological evaluation of piperazine derivatives demonstrated that certain modifications in the piperazine ring can significantly enhance anticancer activity. The derivatives were tested against human cancer cell lines, showing IC50 values in the low micromolar range, indicating potent cytotoxic effects .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the design of new therapeutic agents. The quantitative structure-activity relationship (QSAR) analysis has been employed to predict the biological activity of N-(substituted phenyl)-chloroacetamides based on their structural features.
Key Findings from QSAR Analysis
- Lipophilicity : Higher lipophilicity correlates with increased permeability through cell membranes.
- Substituent Positioning : The position of substituents on the phenyl ring affects antimicrobial efficacy against specific pathogens.
- Functional Groups : The presence of electron-withdrawing groups enhances activity against Gram-positive bacteria .
属性
IUPAC Name |
N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4S/c1-17-7-9-19(10-8-17)32(30,31)27(22(29)26-13-11-25(2)12-14-26)16-21(28)24-15-18-5-3-4-6-20(18)23/h3-10H,11-16H2,1-2H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNGFQWWYNFLKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













